{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid
Description
{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid is a pyridine-based derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring and an amino (-NH-) linker connecting the pyridine to an acetic acid moiety. This compound is identified by synonyms such as 2-{[3-(trifluoromethyl)pyridin-2-yl]amino}acetic acid (CAS 1016812-51-3) and is valued for its unique electronic and steric properties .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-12-7(5)13-4-6(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQXQSAXNHCGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl copper or trifluoromethyl sulfone . The reaction conditions often include the use of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of {[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and subsequent functionalization of the pyridine ring . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trimethylsilyl cyanide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of cyanopyridines or other substituted pyridines.
Scientific Research Applications
{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of {[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Pyridine Ring
a. {[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic Acid
- Structural Difference : The trifluoromethyl group is at the 5-position instead of the 3-position on the pyridine ring.
- This positional change could influence binding affinity in biological targets compared to the 3-CF₃ analog .
b. 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic Acid
- Structural Difference: The trifluoromethyl group is at the 6-position, and the acetic acid is directly attached to the pyridine without an amino linker.
- Impact: The absence of the amino linker reduces hydrogen-bonding capacity. The 6-CF₃ substitution may increase steric bulk near the pyridine nitrogen, affecting solubility and reactivity .
Functional Group Variations
a. (3-Trifluoromethyl-pyridin-2-yl)-acetic Acid
- Structural Difference: The acetic acid is directly bonded to the pyridine ring, omitting the amino linker.
- The electron-withdrawing CF₃ group increases the acidity of the acetic acid (pKa ~2.5–3.0) .
b. 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic Acid
- Structural Difference : A chlorine atom is added at the 3-position of the pyridine, alongside the 5-CF₃ group.
- Impact : The chlorine enhances electron-withdrawing effects, further polarizing the pyridine ring. This compound may exhibit stronger electrophilic character, influencing reactivity in nucleophilic substitutions .
Heterocycle Replacements
a. {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic Acid
- Structural Difference : The pyridine ring is replaced with a 1,3,4-thiadiazole heterocycle, and a thio (-S-) linker connects the heterocycle to the acetic acid.
- Impact: The thiadiazole ring introduces sulfur-based electronic effects, increasing lipophilicity and altering metabolic pathways. The thio linker may reduce hydrolytic stability compared to the amino linker .
b. 2-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic Acid
- Structural Difference: A phenoxy-propanoic acid chain replaces the amino-acetic acid group, and the pyridine is linked via an ether (-O-) bond.
- The propanoic acid chain introduces conformational flexibility .
Substituent Effects on Physicochemical Properties
| Compound | Key Substituents | Acidity (pKa) | LogP | Hydrogen-Bond Donors |
|---|---|---|---|---|
| {[3-(CF₃)pyridin-2-yl]amino}acetic acid | 3-CF₃, amino linker | ~3.2–3.8 | 1.5–2.0 | 2 (NH, COOH) |
| {[5-(CF₃)pyridin-2-yl]amino}acetic acid | 5-CF₃, amino linker | ~3.0–3.5 | 1.7–2.2 | 2 (NH, COOH) |
| (3-CF₃-pyridin-2-yl)-acetic acid | 3-CF₃, no amino linker | ~2.5–3.0 | 1.8–2.3 | 1 (COOH) |
| 3-Chloro-5-CF₃-pyridine-2-acetic acid | 3-Cl, 5-CF₃ | ~2.0–2.5 | 2.0–2.5 | 1 (COOH) |
Biological Activity
{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, a compound characterized by a pyridine ring with a trifluoromethyl group and an aminoacetic acid moiety, has garnered attention for its potential biological activities. The trifluoromethyl group enhances lipophilicity, which influences the compound's ability to penetrate biological membranes and interact with various molecular targets.
- Molecular Formula : C₈H₇F₃N₂O₂
- Molecular Weight : Approximately 220.15 g/mol
- Structural Features : The presence of the trifluoromethyl group is significant for its biological activity, affecting both chemical reactivity and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The aminoacetic acid moiety facilitates binding to these targets, while the trifluoromethyl group enhances membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, similar to other trifluoromethyl-containing compounds that have shown enhanced potency in enzyme inhibition.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties, warranting further investigation into this compound's effects.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid | Similar aminoacetic structure | Different biological activity profile |
| 5-(Trifluoromethyl)pyridin-2-ylmethanamine | Lacks carboxylic acid functionality | Primarily studied for amine properties |
| 5-(Trifluoromethyl)pyridine | Basic pyridine structure | Less functional versatility compared to amino acids |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial properties of similar trifluoromethyl-containing compounds found significant inhibition against various bacterial strains, suggesting that this compound may exhibit comparable effects. Further testing is required to establish minimum inhibitory concentrations (MIC) and assess efficacy in vivo.
- Enzyme Interaction Studies : Research on related compounds indicates that trifluoromethyl groups can enhance binding affinity to target enzymes by improving hydrophobic interactions. This suggests that this compound may similarly enhance enzyme inhibition through structural optimization.
- Therapeutic Applications : Given its structural characteristics, there is potential for this compound in therapeutic applications targeting metabolic disorders or infections caused by resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
